molecular formula C13H15N3O B11876134 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one

Cat. No.: B11876134
M. Wt: 229.28 g/mol
InChI Key: OTUZHLVPMZGQDK-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol This compound is part of the triazaspiro family, which is known for its unique spirocyclic structure, combining a triazine ring with a spiro-fused nonane ring

Preparation Methods

The synthesis of 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One efficient method involves the cyclization of a suitable precursor, such as a phenyl-substituted triazine derivative, with a nonane-based reagent . The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often employing continuous flow reactors and automated systems for large-scale production.

Chemical Reactions Analysis

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted triazaspiro derivatives, which can be further functionalized for specific applications .

Biological Activity

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure, which features a triaza moiety. The compound's molecular formula is C13H15N3OC_{13}H_{15}N_{3}O with a molecular weight of approximately 229.28 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound includes:

  • Spirocyclic Framework : The spirocyclic arrangement contributes to its distinct chemical properties.
  • Functional Groups : The presence of nitrogen atoms and a carbonyl group enhances its reactivity and potential interactions with biological targets.
PropertyValue
Molecular FormulaC13H15N3OC_{13}H_{15}N_{3}O
Molecular Weight229.28 g/mol
IUPAC Name4-methyl-2-phenyl-1,4,7-triazaspiro[4.4]non-1-en-3-one
InChI KeyOTUZHLVPMZGQDK-UHFFFAOYSA-N

Research indicates that this compound may interact with various biological targets, particularly proteins involved in cell signaling pathways. Initial studies suggest that it may inhibit certain enzymes and receptors, leading to therapeutic effects against malignancies. The specific mechanisms are still being elucidated, but potential interactions include:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes related to cancer progression.
  • Receptor Modulation : The compound may bind to receptors involved in cellular signaling.

Anticancer Potential

Several studies have investigated the anticancer activity of compounds related to this compound. For instance:

  • Cell Line Studies : The compound has been evaluated against various cancer cell lines such as HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). Preliminary results indicate moderate to high activity:
    • HeLa Cells : IC50 values around 0.126μM0.126\mu M
    • SMMC-7721 Cells : IC50 values around 0.071μM0.071\mu M
    • K562 Cells : IC50 values around 0.164μM0.164\mu M

These findings suggest that the compound could serve as a lead for further development in cancer therapeutics.

Structure Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications:

ModificationEffect on Activity
Electron-donating groupsIncrease activity
Electron-withdrawing groupsDecrease activity
Substitution at nitrogen positionsVaries based on specific position

Case Studies

In a recent study focused on triazaspiro compounds, researchers identified that modifications to the phenyl group significantly impacted the biological activity against various cancer cell lines. For example:

  • Comparison with Similar Compounds :
    • 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one showed different activity profiles due to the methoxy substitution.
    • Derivatives with different nitrogen positioning displayed varied reactivity and potency against tumor cells.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-methyl-2-phenyl-1,4,7-triazaspiro[4.4]non-1-en-3-one

InChI

InChI=1S/C13H15N3O/c1-16-12(17)11(10-5-3-2-4-6-10)15-13(16)7-8-14-9-13/h2-6,14H,7-9H2,1H3

InChI Key

OTUZHLVPMZGQDK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NC12CCNC2)C3=CC=CC=C3

Origin of Product

United States

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